2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide
Description
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide is a heterocyclic compound featuring a benzofuropyrimidine core linked via a thioether (-S-) group to an N-mesitylacetamide moiety. The mesityl (2,4,6-trimethylphenyl) substituent confers steric bulk and lipophilicity, while the benzofuropyrimidine scaffold is associated with diverse biological activities, including kinase inhibition .
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-12-8-13(2)18(14(3)9-12)24-17(25)10-27-21-20-19(22-11-23-21)15-6-4-5-7-16(15)26-20/h4-9,11H,10H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPYETPEXUZHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide typically involves multi-step organic reactions. One common method involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate . Another approach involves the reaction of iminophosphoranes with excess carbon disulfide, followed by n-propylamine, and further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its biological activity.
Scientific Research Applications
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: The compound’s unique structure and properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran and pyrimidine rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- Lipophilicity (XLogP3): The target compound’s estimated XLogP3 (~4.1) exceeds that of the methoxyphenyl analog (3.8 ), reflecting the mesityl group’s contribution to hydrophobicity. This may enhance membrane permeability but reduce aqueous solubility.
- Hydrogen Bonding: The methoxyphenyl analog has higher hydrogen bond acceptors (6 vs. 5 in the target), likely due to the methoxy group’s oxygen atom .
- Rotatable Bonds: The thiadiazolyl analog (6 rotatable bonds ) exhibits higher flexibility than the target compound (5), which may impact conformational stability.
Biological Activity
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₈H₁₉N₃O
- Molecular Weight : 293.36 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O |
| Molecular Weight | 293.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, particularly in the context of HIV and other retroviruses. Its mechanism involves the inhibition of reverse transcriptase, a critical enzyme for viral replication.
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro. It appears to induce apoptosis in various cancer cell lines, suggesting a possible role as an anticancer agent.
- Anti-inflammatory Effects : There is evidence to support its anti-inflammatory properties, which may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies and Research Findings
- Study on Antiviral Properties :
- Antitumor Efficacy :
- Inflammatory Response Modulation :
Table 2: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Thioether linkage formation : Reacting a benzofuropyrimidine thiol derivative (e.g., 4-mercaptobenzofuro[3,2-d]pyrimidine) with a chloroacetamide intermediate (e.g., 2-chloro-N-mesitylacetamide) in refluxing ethanol or acetone under basic conditions (e.g., K₂CO₃) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from chloroform/acetone mixtures .
Optimization tips :- Control reaction time (12–24 hours) to avoid side products.
- Use anhydrous solvents to prevent hydrolysis of intermediates.
Q. What analytical techniques are recommended for characterizing this compound?
- Structural confirmation : Single-crystal X-ray diffraction (SC-XRD) for precise bond lengths/angles .
- Purity assessment : HPLC with UV detection (≥98% purity, C18 column, MeOH/H₂O mobile phase) .
- Spectroscopic methods :
- ¹H/¹³C NMR : To verify substituent integration (e.g., mesityl methyl protons at δ 2.1–2.3 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Case study : If antiproliferative activity varies across cancer cell lines (e.g., NCI-60 panel), consider:
- Solubility factors : Use DMSO stocks with ≤0.1% final concentration to avoid solvent toxicity .
- Structural analogs : Compare with derivatives like 4-(benzimidazol-2-ylmethylthio)-2-methylbenzofuropyrimidine, which showed enhanced kinase inhibition in NIH/3T3 assays .
- Methodological adjustments : Standardize assays (e.g., MTT vs. ATP-based viability tests) and validate with positive controls (e.g., doxorubicin).
Q. What strategies are effective for studying structure-activity relationships (SAR) in benzofuropyrimidine acetamides?
- Substituent variation :
- In silico modeling : Perform docking studies with kinases (e.g., EGFR or CDK2) using PyMol or AutoDock to predict binding modes .
Q. How can researchers address low aqueous solubility during in vitro assays?
- Solubilization strategies :
- Use co-solvents (e.g., PEG-400 or cyclodextrins) at biocompatible concentrations.
- Prepare nanoformulations (liposomes or micelles) for sustained release .
- Salt formation : Explore hydrochloride or sodium salts if the compound has ionizable groups.
Q. What computational methods are suitable for predicting metabolic stability of this compound?
- Tools : Use ADMET predictors (e.g., SwissADME or pkCSM) to:
- Identify metabolic hotspots (e.g., sulfide oxidation or acetamide hydrolysis).
- Compare with analogs like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide, which showed improved microsomal stability .
- Metabolite identification : Simulate phase I/II metabolism using CYP450 isoforms (e.g., CYP3A4) in liver microsome assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
